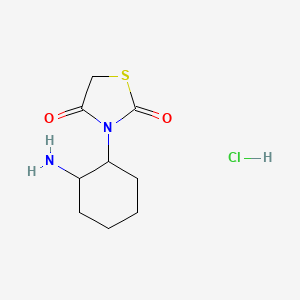

3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione hydrochloride

Vue d'ensemble

Description

2-Aminocyclohexanol is a type of organic compound belonging to the aliphatic amine class . It’s a colorless liquid and like many amines, it has a fishy odor and is miscible with water . Thiazolidine-2,4-dione is a heterocyclic compound with the formula (CH2)2(CO)2NH. It is a cyclic thioamide. It is the core structure of several drugs including the thiazolidinediones .

Synthesis Analysis

The synthesis of compounds similar to “3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione hydrochloride” often involves reactions of amines. For instance, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis

The molecular structure of 2-Aminocyclohexanol consists of a cyclohexane ring with an amino group and a hydroxyl group attached . The exact molecular structure of “this compound” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Amines, such as 2-Aminocyclohexanol, undergo reactions characteristic of carboxylic acids and amines. These include alkylation and acylation . The reactivity of these functional groups is particularly important in linking amino acids together to form peptides and proteins .Physical And Chemical Properties Analysis

2-Aminocyclohexanol has a boiling point of 201.1±33.0 °C at 760 mmHg and a density of 1.0±0.1 g/cm 3 . The exact physical and chemical properties of “this compound” would need to be determined experimentally.Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

- A study by Ibrahim et al. (2011) discussed the synthesis of new heterocyclic moieties linked to thiazolidine-2,4-dione, which were screened for their antimicrobial activities against various pathogens including Staphylococcus aureus and Candida albicans (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).

Antimicrobial Evaluation

- Jat et al. (2006) synthesized pyrazolo-thiazolyl alkoxy-1H-isoindole-1,3(2H)-dione derivatives from 1,3-thiazolidine-2,4-dione and evaluated their antibacterial and antifungal activities, indicating potential antimicrobial applications (Jat, Salvi, Talesara, & Joshi, 2006).

Anticancer Activity

- A compound derived from thiazolidine-2,4-dione, designed and synthesized by Uwabagira and Sarojini (2019), showed promising in vitro anticancer activity against human breast adenocarcinoma cell lines (Uwabagira & Sarojini, 2019).

Role in Drug Discovery

- Tomašič and Mašič (2009) highlighted the importance of thiazolidine-2,4-diones as a privileged scaffold in drug discovery, with various pharmacological activities and potential for chemical derivatization (Tomašič & Mašič, 2009).

Pathophysiological Conditions

- Chadha et al. (2015) discussed the use of thiazolidine-2,4-dione derivatives in designing novel agents for various pathophysiological conditions, highlighting their relevance in the context of structure-based drug design (Chadha, Bahia, Kaur, & Silakari, 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(2-aminocyclohexyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S.ClH/c10-6-3-1-2-4-7(6)11-8(12)5-14-9(11)13;/h6-7H,1-5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVCWRUAKYIXBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N2C(=O)CSC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride](/img/structure/B1448185.png)

![3-Boc-8-cyano-3-azabicyclo[3.2.1]octane](/img/structure/B1448188.png)

![(R)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride](/img/structure/B1448189.png)

![5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1448190.png)

![3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride](/img/structure/B1448192.png)

![1-Azaspiro[4.6]undecane hydrochloride](/img/structure/B1448196.png)

![(2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-Dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1448204.png)

![[8-(Glycidyloxy)-n-octyl]trimethoxysilane](/img/structure/B1448206.png)